molecular formula C18H12F3N5S B2830051 2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine CAS No. 1209922-31-5

2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine

Cat. No.: B2830051
CAS No.: 1209922-31-5
M. Wt: 387.38
InChI Key: VPFSSGHTCZIVGW-UHFFFAOYSA-N
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Description

2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and pyridazine precursors.

    Introduction of the pyridin-2-yl group: This step may involve nucleophilic substitution reactions.

    Attachment of the trifluoromethylbenzylthio group: This can be done through thiolation reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Pyridin-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-(Pyridin-2-yl)-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The presence of the trifluoromethyl group in 2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyridine may confer unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.

Properties

IUPAC Name

6-pyridin-2-yl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5S/c19-18(20,21)13-5-3-4-12(10-13)11-27-17-24-23-16-8-7-15(25-26(16)17)14-6-1-2-9-22-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFSSGHTCZIVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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